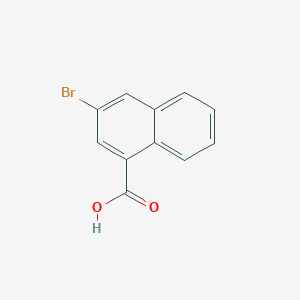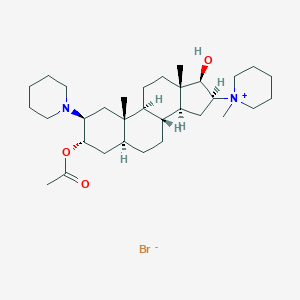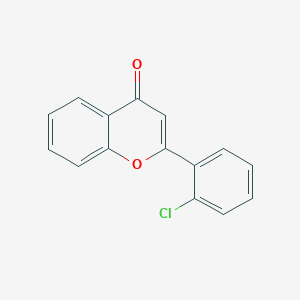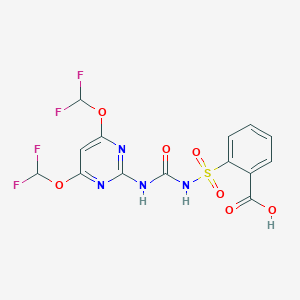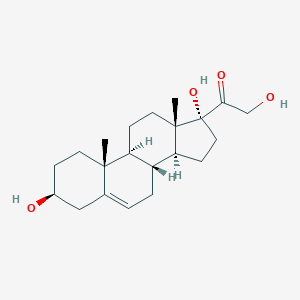![molecular formula C9H8N2O2 B045297 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118500-15-5](/img/structure/B45297.png)
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, also known as MBIC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBIC is a heterocyclic compound that contains both imidazole and aldehyde functional groups.
Applications De Recherche Scientifique
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its ability to chelate these ions. 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has also been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. Furthermore, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been studied as an antibacterial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde varies depending on its application. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde chelates metal ions, leading to a change in its fluorescence intensity. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde induces apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde inhibits bacterial growth by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to have various biochemical and physiological effects. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been used to detect metal ions in various biological samples, including blood and urine. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit tumor growth in various cancer cell lines. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit bacterial growth and biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has several advantages as a research tool, including its high purity and good yield in synthesis, its ability to chelate metal ions, and its potential applications in various fields of research. However, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential applications as a fluorescent probe for metal ion detection, as well as its potential applications in other fields, such as environmental monitoring. Another direction is to further study its potential as an antitumor and antibacterial agent, including its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde and its potential toxicity.
Méthodes De Synthèse
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of sulfuric acid. This method yields a high purity of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde with a good yield. Other methods include the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of acetic acid, and the reaction of 2-nitrobenzimidazole with sodium borohydride in methanol, followed by oxidation with sodium hypochlorite.
Propriétés
Numéro CAS |
118500-15-5 |
|---|---|
Nom du produit |
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde |
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1-methoxybenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 |
Clé InChI |
PWYWBMFJZQFSRL-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N=C1C=O |
SMILES canonique |
CON1C2=CC=CC=C2N=C1C=O |
Synonymes |
1H-Benzimidazole-2-carboxaldehyde,1-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



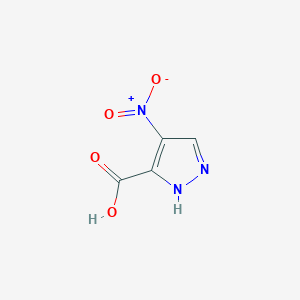
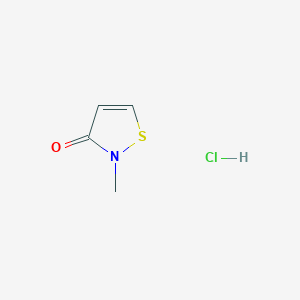
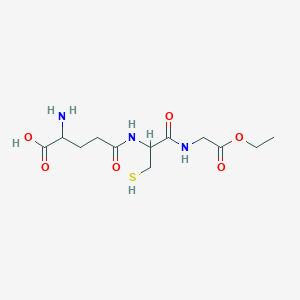

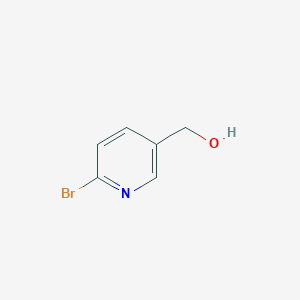
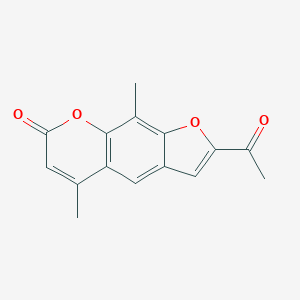
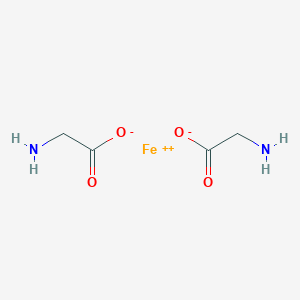

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
